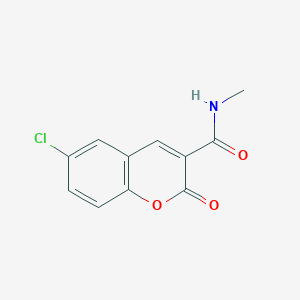

6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

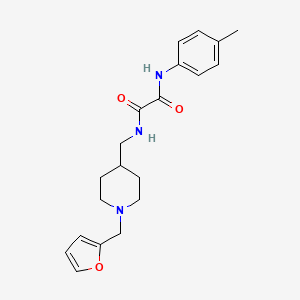

6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the linear formula C10H6ClNO3 . It has a molecular weight of 223.62 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is defined by its linear formula C10H6ClNO3 . More detailed structural analysis such as NMR data or crystallography might be needed for a comprehensive understanding, which is not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide are not fully detailed in the available resources. It is known that it has a molecular weight of 223.62 , but further properties such as solubility, melting point, or spectral data are not provided.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

The compound has been found to exhibit superior anti-inflammatory activity compared to standard drugs like ibuprofen . The ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .

Antitumor Activity

Coumarin derivatives, which are structurally similar to the compound , have demonstrated antitumor activity . This suggests potential applications in cancer research and treatment.

Anti-HIV Activity

Studies on coumarin derivatives have also shown anti-HIV activity . This opens up possibilities for the compound to be used in the development of new antiretroviral drugs.

Antibacterial and Antifungal Activity

The compound’s structural similarity to coumarin derivatives, which have shown antibacterial and antifungal activity , suggests potential applications in the development of new antimicrobial agents.

Anticoagulant Activity

Coumarin derivatives have been found to act as anticoagulants . This suggests that the compound could potentially be used in the development of new blood-thinning medications.

Central Nervous System Stimulant

Coumarin derivatives have been reported to have central nervous system stimulant effects . This suggests potential applications in the treatment of neurological disorders.

Antioxidant Activity

Hydroxycoumarins, which are structurally similar to the compound , have been reported to possess strong antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.

Metabolic Stability and Potency Enhancement

The introduction of a chlorine atom as a bioisostere for hydrogen can enhance the metabolic stability and potency of the resulting hybrid molecules . This could have immense significance for the creation of new hybrid molecules in the pharmaceutical industry .

Wirkmechanismus

Target of Action

The primary target of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with pancreatic lipase by inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of the enzyme, thereby affecting the digestion and absorption of dietary fats.

Biochemical Pathways

The inhibition of pancreatic lipase by 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body. By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, which can lead to a decrease in caloric intake and potential weight loss .

Result of Action

The primary molecular effect of 6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide is the inhibition of pancreatic lipase, leading to a decrease in the digestion and absorption of dietary fats . This can result in a reduction in caloric intake and potential weight loss . At the cellular level, this may affect the cells lining the digestive tract, as they would absorb fewer fat molecules.

Eigenschaften

IUPAC Name |

6-chloro-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-10(14)8-5-6-4-7(12)2-3-9(6)16-11(8)15/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARJTILKQZQVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-methyl-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-1-methylpyrrole-2-carboxamide](/img/structure/B2988717.png)

![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)

![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)

![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2988722.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)

![4,5-Dimethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2988728.png)

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2988729.png)